(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

説明

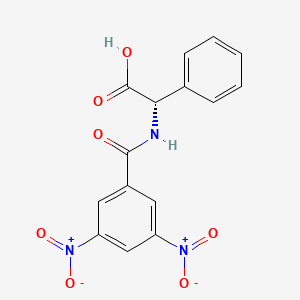

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is a chiral compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which include a dinitrobenzoyl group attached to an alpha-phenylglycine moiety. The presence of the chiral center in the alpha-phenylglycine part of the molecule makes it an important subject of study in stereochemistry and enantioselective synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine typically involves the reaction of 3,5-dinitrobenzoyl chloride with (S)-alpha-phenylglycine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

化学反応の分析

Types of Reactions

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of amino derivatives of the compound.

Substitution: Formation of substituted benzoyl derivatives.

科学的研究の応用

Scientific Research Applications

- Chiral Building Block : DNBPG serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. Its ability to form stable complexes with various enantiomers enhances its utility in asymmetric synthesis and chiral resolution processes.

-

Chiral Solvating Agent : The compound has been utilized as a chiral solvating agent (CSA) in NMR spectroscopy. Studies indicate that DNBPG can induce significant chemical shift nonequivalence between enantiomers, facilitating the determination of enantiomeric compositions .

Enantiomer Δδ (D) ppm Δδ (L) ppm ΔΔδ (D-L) ppm Phenylglycine 9.160 9.108 0.052 Alanine 9.182 9.130 0.052 Valine 9.163 9.122 0.041 - Antimicrobial Activity : Preliminary studies suggest that DNBPG exhibits antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of nitro groups is believed to enhance its efficacy by disrupting microbial cell membranes .

- Enzyme Inhibition : Research has shown that DNBPG can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and wound healing processes. This inhibition suggests potential therapeutic applications in cancer treatment and inflammatory diseases.

Chiral Recognition in Chromatography

A study demonstrated the effectiveness of DNBPG as a chiral selector in high-performance liquid chromatography (HPLC). The research focused on separating enantiomers of various pharmaceutical compounds, showcasing DNBPG's ability to resolve complex mixtures effectively .

Antimicrobial Evaluation

In comparative studies assessing the antibacterial activity of DNBPG derivatives, results indicated that compounds containing electron-withdrawing groups like nitro significantly enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

作用機序

The mechanism of action of (S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine involves its interaction with specific molecular targets. The compound’s chiral center allows it to interact enantioselectively with enzymes and receptors, leading to distinct biological effects. The dinitrobenzoyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- ®-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

- N-(3,5-Dinitrobenzoyl)-beta-phenylglycine

- N-(3,5-Dinitrobenzoyl)-alpha-methylglycine

Uniqueness

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This makes it particularly valuable in enantioselective synthesis and chiral separation techniques. Its structural features also enable it to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.

生物活性

(S)-(+)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine (DNBPG) is a chiral amino acid derivative known for its diverse biological activities and applications in pharmaceutical chemistry. This compound has garnered attention in various research fields, including chiral recognition, drug development, and as a potential therapeutic agent. This article explores the biological activity of DNBPG, supported by empirical data and research findings.

- Molecular Formula : C₁₅H₁₁N₃O₇

- Melting Point : 218-220 °C

- Boiling Point : 569.4 ± 50.0 °C (predicted)

- Density : Not specified but relevant for solubility studies.

Biological Activity Overview

DNBPG exhibits several biological activities, primarily related to its chiral properties and interactions with biological molecules. Key areas of interest include:

- Chiral Recognition : DNBPG has been utilized as a chiral selector in chromatography, particularly in the separation of enantiomers of various pharmaceutical compounds. Its ability to form stable complexes with different enantiomers enhances its utility in analytical chemistry .

- Antimicrobial Activity : Preliminary studies suggest that DNBPG and its derivatives may exhibit antimicrobial properties. The presence of nitro groups in the structure is hypothesized to contribute to these effects by disrupting microbial cell membranes or interfering with metabolic processes .

- Enzyme Inhibition : Research indicates that DNBPG can act as an inhibitor for certain enzymes, which may have implications for drug design targeting specific metabolic pathways. The compound's structural features allow it to interact effectively with enzyme active sites .

Chiral Solvating Agent Studies

A study investigated the use of DNBPG as a chiral solvating agent (CSA) for NMR spectroscopy. The results demonstrated significant chemical shift nonequivalence between the enantiomers of N-(3,5-dinitrobenzoyl)-α-amino acids when analyzed with CSA 4, indicating its effectiveness in determining enantiomeric compositions .

| Enantiomer | Δδ (D) ppm | Δδ (L) ppm | ΔΔδ (D-L) ppm |

|---|---|---|---|

| Phenylglycine | 9.160 | 9.108 | 0.052 |

| Alanine | 9.182 | 9.130 | 0.052 |

| Valine | 9.163 | 9.122 | 0.041 |

Antimicrobial Activity Evaluation

In a comparative study of various derivatives, DNBPG was assessed for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups like nitro (NO₂) enhanced antimicrobial efficacy compared to their unsubstituted counterparts .

Enzyme Interaction Studies

DNBPG has been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in various physiological processes including tissue remodeling and wound healing. The interaction between DNBPG and MMPs was characterized using high-performance liquid chromatography (HPLC), revealing potential pathways for therapeutic applications in cancer treatment and inflammatory diseases .

特性

IUPAC Name |

(2S)-2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVUDAUOXJDARR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426493 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90761-62-9 | |

| Record name | S-(+)-N-(3,5-Dinitrobenzoyl)phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。